4-Hydroxy-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione
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Overview
Description
11beta,13-Dihydrolactucin is a sesquiterpene lactone obtained by formal hydrogenation across the 11,13-double bond of lactucin. This compound is found in chicory and is known for its various biological activities, including anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 11beta,13-Dihydrolactucin is synthesized through the hydrogenation of lactucin. The reaction involves the addition of hydrogen (H2) across the 11,13-double bond of lactucin, typically using a catalyst such as palladium on carbon (Pd/C) under mild conditions .
Industrial Production Methods: While specific industrial production methods for 11beta,13-Dihydrolactucin are not extensively documented, the general approach involves the extraction of lactucin from chicory followed by its hydrogenation. The process may involve purification steps such as crystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 11beta,13-Dihydrolactucin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Further reduction can modify its functional groups.
Substitution: Various substituents can be introduced to the molecule through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role as a plant metabolite and its effects on plant physiology.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Potential use in the development of nutraceutical products due to its health benefits.
Mechanism of Action
The anti-inflammatory mechanism of 11beta,13-Dihydrolactucin involves the prevention of neutrophil migration to the site of inflammation, likely through the modulation of interleukin-8 (IL-8) release. It also modulates the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) p38 signaling pathways, leading to reduced expression of inflammatory cytokines and enzymes such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) .
Comparison with Similar Compounds
Lactucin: The parent compound from which 11beta,13-Dihydrolactucin is derived.
Lactucopicrin: Another sesquiterpene lactone with similar biological activities.
Dihydrolactucopicrin: A hydrogenated derivative of lactucopicrin with comparable properties.
Uniqueness: 11beta,13-Dihydrolactucin is unique due to its specific hydrogenation pattern, which imparts distinct biological activities, particularly its potent anti-inflammatory effects. Its ability to modulate multiple inflammatory pathways makes it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
4-hydroxy-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5/c1-6-3-9(17)12-7(2)15(19)20-14(12)13-8(5-16)4-10(18)11(6)13/h4,7,9,12-14,16-17H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZZKRDEPZMPLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC(=C3C(C2OC1=O)C(=CC3=O)CO)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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